

Comparative analysis of 28-Deoxonimbolide and gemcitabine in pancreatic cancer cells

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Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B1254398

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Comparative Analysis: 28-Deoxonimbolide and Gemcitabine in Pancreatic Cancer Cells

A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of **28-Deoxonimbolide** and the standard-of-care chemotherapy, gemcitabine, in the context of pancreatic cancer.

In the landscape of pancreatic cancer therapeutics, the quest for novel, more effective agents is paramount. This guide provides a comparative analysis of the naturally derived compound **28-Deoxonimbolide** and the established chemotherapeutic drug, gemcitabine. Due to the limited availability of specific data for **28-Deoxonimbolide**, this guide will focus on its closely related and more extensively studied counterpart, Nimbolide, for a comprehensive comparison with gemcitabine. This analysis is based on available preclinical data and aims to provide an objective overview of their performance in pancreatic cancer cell models.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable clinical challenge with limited therapeutic options. Gemcitabine has long been a cornerstone of treatment, but its efficacy is often hampered by resistance. Nimbolide, a triterpenoid limonoid extracted from the neem tree (*Azadirachta indica*), has emerged as a promising natural compound with potent anti-cancer properties. Preclinical studies suggest that Nimbolide may induce more potent apoptosis in pancreatic cancer cells compared to gemcitabine. This guide will delve into the quantitative

comparisons of their effects on cell viability, apoptosis, and cell cycle, as well as their underlying molecular mechanisms.

Performance Comparison: Nimbolide vs. Gemcitabine

The following tables summarize the quantitative data from various in vitro studies on pancreatic cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: Comparative Cytotoxicity (IC50 Values)

Compound	Cell Line	IC50 Value	Exposure Time	Citation
Nimbolide	MIA PaCa-2	~5 µM	48 h	[1]
BxPC-3	~5 µM	48 h	[1]	
Gemcitabine	MIA PaCa-2	36-40 nM	72 h	[2]
BxPC-3	18 nM	72 h	[2]	
PANC-1	50 nM	72 h	[2]	
SW1990	0.07 µg/mL (~0.27 µM)	72 h		

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols and exposure times.

Table 2: Induction of Apoptosis

Compound	Cell Line	Apoptosis Induction	Method	Citation
Nimbolide	MIA PaCa-2	Higher caspase-3 activity compared to gemcitabine	Caspase activity assay	[1]
BxPC-3	Higher caspase-3 activity compared to gemcitabine	Caspase activity assay	[1]	
Gemcitabine	PANC-1	44.7% DNA fragmentation vs. 25.3% in control	DNA fragmentation ELISA	[3]
BxPC-3	Dose-dependent increase in apoptosis	Annexin V/PI staining	[4]	

Table 3: Effects on Cell Cycle Distribution

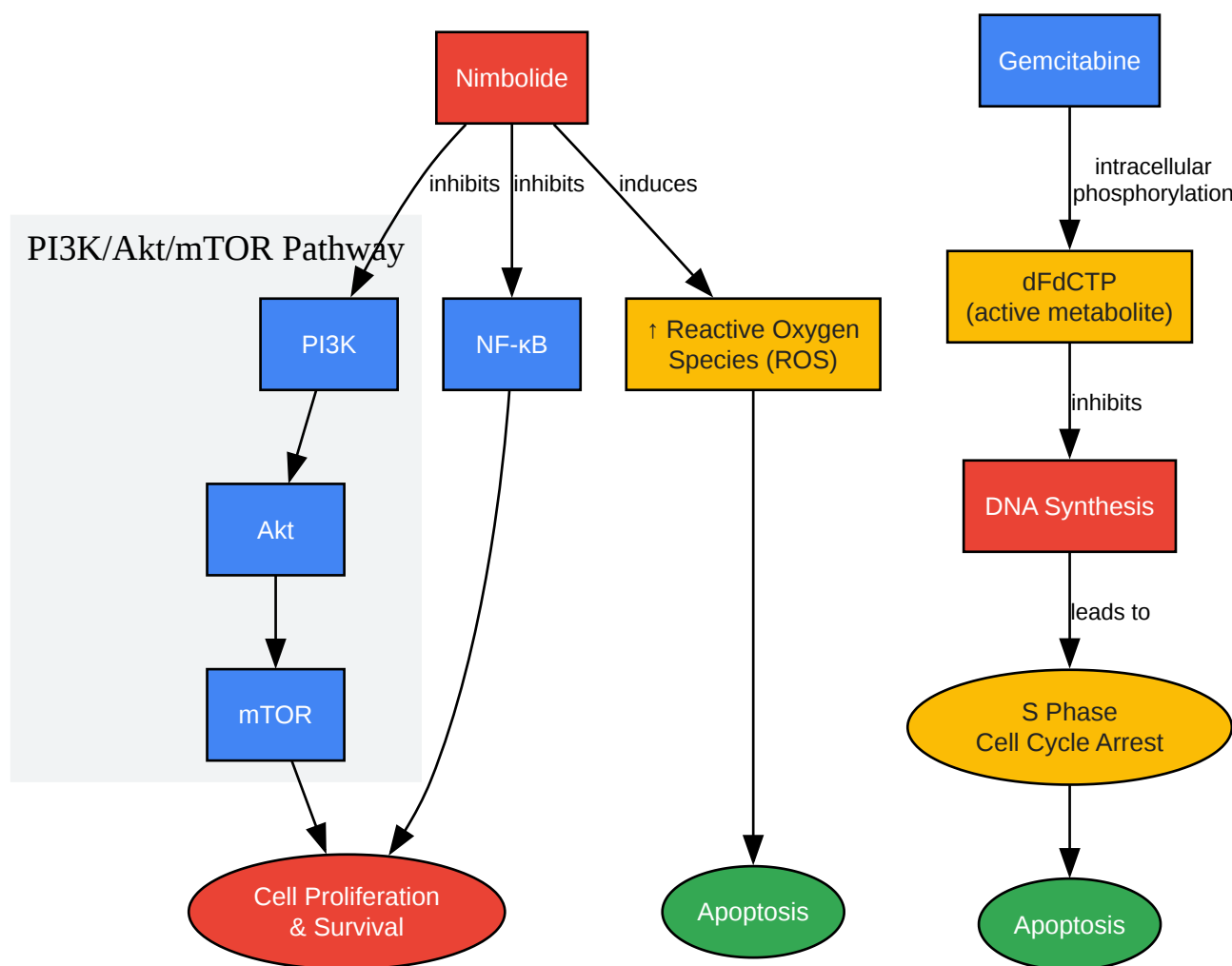
Compound	Cell Line	Effect on Cell Cycle	Method	Citation
Nimbolide	Not specified in pancreatic cancer	G2/M arrest (in other cancers)	Flow cytometry	[5]
Gemcitabine	PK-1	S phase arrest	Flow cytometry	[6]
AsPC-1, BxPC-3, MiaPaca-2	S phase arrest	Flow cytometry	[7]	

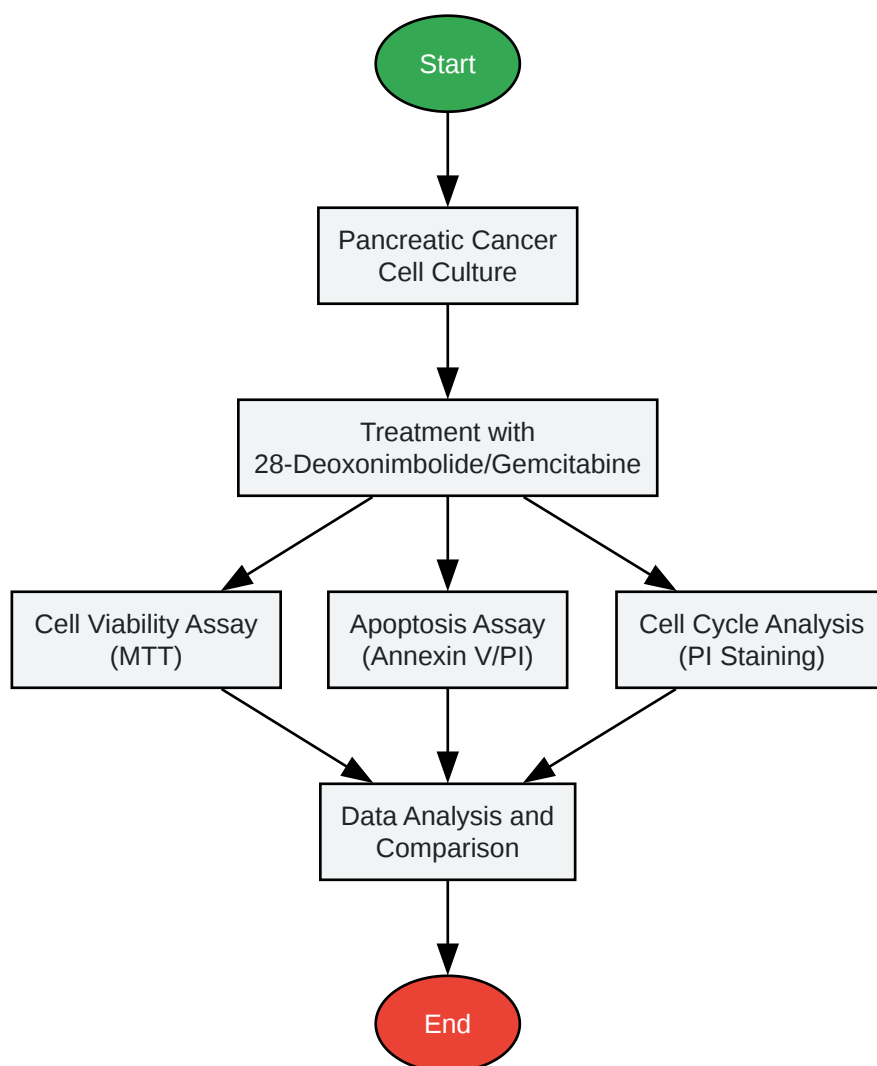
Signaling Pathways

The anticancer effects of Nimbolide and gemcitabine are mediated through the modulation of various intracellular signaling pathways.

Nimbolide Signaling Pathway

Nimbolide has been shown to exert its effects by targeting multiple signaling pathways implicated in cancer progression. A key mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to the activation of apoptotic pathways. Furthermore, Nimbolide has been reported to inhibit the PI3K/Akt/mTOR and NF- κ B signaling pathways, which are crucial for cell survival, proliferation, and inflammation.





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References

- 1. Nimbolide reduces CD44 positive cell population and induces mitochondrial apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]

- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. medicine.uams.edu [medicine.uams.edu]
- 5. Nimbolide Inhibits SOD2 to Control Pancreatic Ductal Adenocarcinoma Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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